molecular formula C18H27NO2 B144402 (+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone CAS No. 136410-33-8

(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Cat. No.: B144402
CAS No.: 136410-33-8
M. Wt: 289.4 g/mol
InChI Key: KVJKYVNTZDTLAH-UHFFFAOYSA-N
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Description

(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

136410-33-8

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

1-benzyl-5-heptoxypyrrolidin-2-one

InChI

InChI=1S/C18H27NO2/c1-2-3-4-5-9-14-21-18-13-12-17(20)19(18)15-16-10-7-6-8-11-16/h6-8,10-11,18H,2-5,9,12-15H2,1H3

InChI Key

KVJKYVNTZDTLAH-UHFFFAOYSA-N

SMILES

CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Synonyms

(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4 g of 5-(n-heptyloxy)-pyrrolidin-2-one, 1.68 g of potassium hydroxide hydrated to 85% and 0.4 g of tetra-n-butylammonium bromide in 55 cm3 of tetrahydrofuran, there is added a solution of 3.43 g of benzyl bromide in 20 cm3 of tetrahydrofuran, operating at 20° C. to 25° C. After agitating for 1 hour at ambient temperature, filtering, and evaporating the solvent to dryness under reduced pressure, the residue is chromatographed on silica (eluent: ethyl acetate--n-hexane, 1-2), and 4.54 g of the expected product is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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